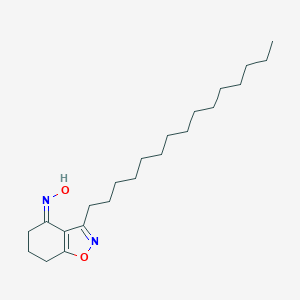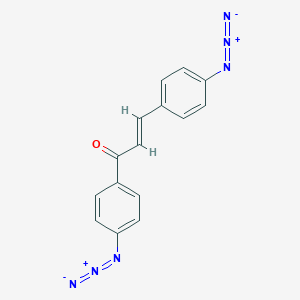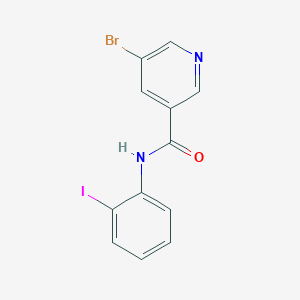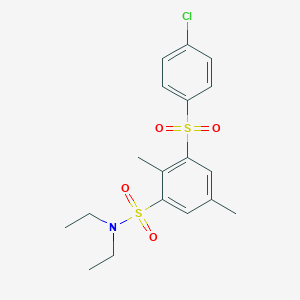
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide, also known as DIBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DIBAC is a hydrazide derivative that has been synthesized for various purposes, including its use as a fluorescent probe for detecting the presence of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide involves the formation of a complex between this compound and metal ions. The complex formation results in a significant increase in fluorescence intensity, which can be detected using a fluorescence spectrophotometer. The binding of this compound to metal ions is reversible, and the fluorescence intensity decreases upon removal of the metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. Studies have demonstrated that this compound does not affect the viability or growth of cells, and it does not interfere with the normal functioning of enzymes or proteins. Therefore, this compound is considered to be a safe and non-toxic compound for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide is its high selectivity for metal ions. This compound can selectively bind to specific metal ions, allowing for the detection of metal ions in complex biological samples. Additionally, this compound is highly sensitive, and it can detect metal ions at very low concentrations. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in aqueous biological systems. Moreover, this compound is sensitive to pH changes, and the fluorescence intensity can be affected by changes in pH.
Direcciones Futuras
There are several future directions for research on N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide. One area of research is the development of new derivatives of this compound with improved solubility and selectivity for metal ions. Additionally, the use of this compound in imaging techniques, such as confocal microscopy, can provide valuable insights into the distribution and localization of metal ions in biological systems. Furthermore, the application of this compound in clinical settings, such as the detection of metal ions in patient samples, can have significant implications for the diagnosis and treatment of various diseases.
Métodos De Síntesis
The synthesis method of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide involves the reaction of 4-nitrobenzohydrazide with 3,3-dimethyl-1-isoquinolinol in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Aplicaciones Científicas De Investigación
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-4-nitrobenzohydrazide has been widely used in scientific research due to its unique properties. One of the primary applications of this compound is as a fluorescent probe for detecting the presence of metal ions in biological systems. This compound can selectively bind to metal ions such as copper, zinc, and iron, and the binding results in a significant increase in fluorescence intensity. This property of this compound has been utilized for the detection of metal ions in various biological samples, including blood, urine, and tissues.
Propiedades
Fórmula molecular |
C18H18N4O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N//'-(3,3-dimethyl-4H-isoquinolin-1-yl)-4-nitrobenzohydrazide |
InChI |
InChI=1S/C18H18N4O3/c1-18(2)11-13-5-3-4-6-15(13)16(19-18)20-21-17(23)12-7-9-14(10-8-12)22(24)25/h3-10H,11H2,1-2H3,(H,19,20)(H,21,23) |
Clave InChI |
QDNRDAPSCIYVCG-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canónico |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)

![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)


![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)


![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)



![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)